molecular formula C5H4Cl2N2 B042779 4,6-Dichloro-2-methylpyrimidine CAS No. 1780-26-3

4,6-Dichloro-2-methylpyrimidine

Cat. No. B042779
Key on ui cas rn: 1780-26-3
M. Wt: 163 g/mol
InChI Key: FIMUTBLUWQGTIJ-UHFFFAOYSA-N
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Patent
US05002949

Procedure details

A stirred suspension of 4,6-dichloro-2-methylpyrimidine (39.5 g, 244 mmol) in 1,2-dimethoxyethane (50 mL) in a sealable pressure reaction vessel was treated with concentrated aqueous ammonium hydroxide (40 mL). The mixture was vigorously stirred at 23° C. for 14 days in the sealed vessel. The mixture was then diluted with water and filtered. The isolated white solids were rinsed with water and dried in vacuo to afford 6-chloro-2-methyl-4-aminopyrimidine (20.94 g, 146 mmol, 60% yield): mp 191°-192° C.; Rf 0.49 (EtOAc); 1H NMR (DMSO-D6, 200 MHz)δ7.09 (br s, 2H, NH), 6.24 (s, 1H), 2.26 (s, 3H).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([CH3:9])[N:3]=1.[OH-].[NH4+:11]>COCCOC.O>[Cl:1][C:2]1[N:3]=[C:4]([CH3:9])[N:5]=[C:6]([NH2:11])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred at 23° C. for 14 days in the sealed vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a sealable pressure reaction vessel
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The isolated white solids were rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
14 d
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 146 mmol
AMOUNT: MASS 20.94 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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